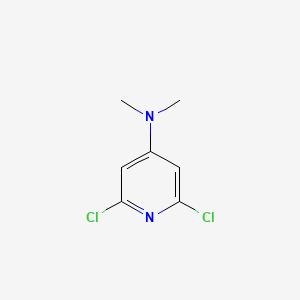

2,6-Dichloro-N,N-dimethylpyridin-4-amine

Descripción

Propiedades

IUPAC Name |

2,6-dichloro-N,N-dimethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c1-11(2)5-3-6(8)10-7(9)4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCXLXKIEYEONV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50479227 | |

| Record name | 4-Pyridinamine, 2,6-dichloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175461-34-4 | |

| Record name | 4-Pyridinamine, 2,6-dichloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2,6 Dichloro N,n Dimethylpyridin 4 Amine and Analogues

Mechanistic Investigations of Nucleophilic Activation and Catalysis

The catalytic activity of 4-aminopyridine (B3432731) derivatives is a cornerstone of modern organic synthesis. The mechanism hinges on the enhanced nucleophilicity of the pyridine (B92270) nitrogen, leading to the formation of highly reactive intermediates.

The N,N-dimethylamino group at the C-4 position dramatically increases the nucleophilic character of the pyridine ring nitrogen. This enhancement is attributed to the electron-donating resonance effect of the dimethylamino group, which pushes electron density into the aromatic system and onto the ring nitrogen. youtube.comwikipedia.org This makes the nitrogen atom significantly more basic and a more potent nucleophile compared to unsubstituted pyridine. youtube.com For instance, the pKa of the conjugate acid of 4-(Dimethylamino)pyridine (DMAP) is 9.6, substantially higher than that of pyridine (5.2), illustrating the profound electronic impact of the C-4 substituent. youtube.comwikipedia.org This increased electron density makes the pyridine nitrogen in DMAP and its analogues, including 2,6-dichloro-N,N-dimethylpyridin-4-amine, highly effective at attacking electrophilic centers, initiating catalytic cycles. youtube.com The aromatic nature and resonance stabilization of DMAP contribute to its effectiveness as a unique and efficient catalyst for specific reactions. youtube.com

| Compound | pKa of Conjugate Acid | Reference |

|---|---|---|

| Pyridine | 5.2 | youtube.com |

| 4-(Dimethylamino)pyridine (DMAP) | 9.6 | wikipedia.org |

In nucleophilic catalysis, particularly in acylation reactions, the activated pyridine catalyst attacks an acylating agent, such as an acid anhydride. wikipedia.orgresearchgate.net This initial step forms a key reactive intermediate: an N-acylpyridinium ion. researchgate.netresearchgate.net In the case of DMAP-catalyzed acetylation with acetic anhydride, DMAP first reacts to form an acetylpyridinium ion paired with an acetate (B1210297) counter-ion. wikipedia.orgresearchgate.net This N-acylpyridinium salt is a significantly more potent acylating agent than the parent anhydride. The high reactivity of this intermediate facilitates the subsequent reaction with a nucleophile, such as an alcohol. researchgate.netnih.gov The nucleophile attacks the acyl group of the pyridinium (B92312) ion, leading to the acylated product and regenerating the pyridine catalyst, which can then enter another catalytic cycle. wikipedia.orgnih.gov The formation of this transient N-acylpyridinium species is central to the catalytic power of DMAP and its derivatives. researchgate.net

Radical-Mediated Reaction Pathways

Beyond ionic pathways, pyridine derivatives can participate in reactions involving radical intermediates. These processes open up alternative routes for functionalization that are distinct from traditional nucleophilic or electrophilic chemistry.

Pyridyl radicals can be generated through single-electron transfer (SET) processes. acs.org One effective strategy involves the initial activation of the pyridine as a pyridinium salt, typically through protonation or alkylation. acs.org This positively charged pyridinium ion is more susceptible to reduction. Upon SET reduction, a neutral pyridinyl radical is formed. acs.org Recent studies have shown that dithiophosphoric acid can act as a triple-function catalyst: first as a Brønsted acid to protonate the pyridine, then as a SET reductant upon photoexcitation to generate the pyridinyl radical, and finally as a hydrogen atom abstractor to generate a second radical that can couple with the pyridinyl radical. acs.org This strategy enables the functionalization of pyridines with distinct regioselectivity compared to classical Minisci-type reactions, which typically involve the addition of nucleophilic carbon-centered radicals to protonated heteroaromatics. acs.orgnih.gov

| Method | Description | Reference |

|---|---|---|

| Silver-Catalyzed Decarboxylation (Minisci Reaction) | Oxidative decarboxylation of carboxylic acids generates alkyl radicals that add to electron-deficient heterocycles. | acs.orgnih.gov |

| Photochemical SET Reduction | Visible-light-mediated single-electron transfer to a pyridinium ion generates a pyridinyl radical. | acs.org |

| Homolytic Cleavage | Excited-state fragmentation of substituted pyridinium cations can lead to the formation of radical species. | nih.gov |

Homolytic cleavage, the process where a chemical bond breaks and each fragment retains one of the bonding electrons, is a fundamental step in many radical reactions. pressbooks.pub For certain substituted pyridinium ions, C-C homolytic cleavage is a favored fragmentation pathway, particularly in excited states. nih.gov Theoretical calculations suggest that this can occur through mixing of singlet and triplet states in transient structures with elongated bonds. nih.gov Once a radical is formed, a reaction can proceed via a chain reaction mechanism involving propagation steps, where a radical reacts with a stable molecule to generate a new radical. researchgate.net These radical transfer processes continue until termination occurs, typically through the combination of two radicals. researchgate.net The generation of a chlorine radical (Cl•) under light irradiation, for example, can initiate C–H bond functionalization by acting as a hydrogen acceptor to create a substrate radical. rsc.org

Electrophilic Aromatic Substitution and Directed Metalation Studies

Functionalization of the pyridine ring can also be achieved through methods that install electrophiles. While direct electrophilic substitution on the electron-deficient pyridine ring can be challenging, directed metalation provides a powerful and regioselective alternative. znaturforsch.comclockss.org This strategy involves the deprotonation of a C-H bond adjacent (ortho) to a directing metalating group (DMG) using a strong base, typically an organolithium reagent. clockss.org The resulting organometallic intermediate is then quenched with an electrophile to install a new substituent. clockss.org

For a substrate like this compound, the N,N-dimethylamino group would act as a directing group. However, the ortho positions (C-3 and C-5) are sterically unhindered by the chloro substituents at C-2 and C-6. Therefore, metalation is expected to occur regioselectively at the C-3 and C-5 positions. The choice of the lithiating agent, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), and the reaction conditions are crucial to avoid side reactions, such as addition to the C=N bond of the pyridine ring. znaturforsch.comclockss.org This methodology allows for the precise functionalization of the pyridine scaffold, which is essential for synthesizing complex, polysubstituted pyridine derivatives. znaturforsch.comsemanticscholar.org

| Directing Group (at C-2) | Site of Metalation | Reference |

|---|---|---|

| -OR (Alkoxy) | C-3 | semanticscholar.org |

| -CONR₂ (Amide) | C-3 | clockss.org |

| -Cl | C-3 | znaturforsch.com |

| -F | C-3 | clockss.org |

| -NHCOR (Pivaloylamino) | C-3 | clockss.org |

Correlation of Electronic and Steric Effects with Reaction Dynamics

The reactivity of this compound and its analogues in nucleophilic aromatic substitution (SNAr) reactions is intricately governed by a combination of electronic and steric factors. The substituents on the pyridine ring, particularly at the C4 position and the flanking C2 and C6 positions, play a crucial role in modulating the reaction dynamics.

The electronic nature of the substituent at the C4 position significantly influences the susceptibility of the C2 and C6 positions to nucleophilic attack. In the case of this compound, the dimethylamino group (-N(CH3)2) is a strong electron-donating group (EDG). This property increases the electron density of the pyridine ring through resonance, thereby deactivating it towards nucleophilic attack. Conversely, analogues bearing electron-withdrawing groups (EWGs) at the C4 position would exhibit enhanced reactivity. This is because EWGs decrease the electron density of the ring, making the carbon atoms at the C2 and C6 positions more electrophilic and stabilizing the negatively charged Meisenheimer intermediate formed during the SNAr reaction.

Table 1: Illustrative Relative Reaction Rates for Nucleophilic Aromatic Substitution of Activated Aryl Halides with Varying 4-Substituents.

| 4-Substituent (X) | Hammett Constant (σp) | Relative Rate (Illustrative) |

|---|---|---|

| -NO2 | 0.78 | High |

| -CN | 0.66 | Moderate |

| -CF3 | 0.54 | Moderate |

| -H | 0.00 | Low |

| -N(CH3)2 | -0.83 | Very Low |

Note: The relative rates are illustrative and based on general principles of SNAr reactions. The Hammett constants are standard literature values.

Steric effects also play a critical role in the reaction dynamics. In this compound, the chlorine atoms at the C2 and C6 positions provide significant steric hindrance to the approaching nucleophile. This steric bulk can slow down the rate of substitution. The Taft equation is a useful tool for dissecting electronic and steric effects. While a specific Taft analysis for this compound is not documented, studies on related systems demonstrate that bulky ortho-substituents generally decrease reaction rates. For instance, in the monoamination of 4,6-dichloropyrimidine (B16783) with adamantane-containing amines, an increase in steric hindrance in the amine nucleophile resulted in lower yields of the amination products.

Computational studies provide further insights into the interplay of these effects. The reactivity in SNAr reactions can be correlated with calculated molecular descriptors such as the Lowest Unoccupied Molecular Orbital (LUMO) energy and the molecular electrostatic potential (ESP). chemrxiv.org A lower LUMO energy of the electrophile generally leads to a faster reaction. For 2,6-dichloropyridine (B45657) analogues, electron-withdrawing substituents at the 4-position lower the LUMO energy, thus increasing reactivity. The ESP at the carbon atom undergoing substitution is another key descriptor, with a more positive potential indicating a higher susceptibility to nucleophilic attack.

Table 2: Correlation of Electronic Descriptors with Predicted Reactivity for 4-Substituted-2,6-dichloropyridines (Illustrative).

| 4-Substituent | Electronic Effect | Predicted LUMO Energy | Predicted ESP at C2/C6 | Predicted Relative Reactivity |

|---|---|---|---|---|

| -N(CH3)2 | Strongly Donating | High | Less Positive | Low |

| -H | Neutral | Intermediate | Intermediate | Moderate |

| -NO2 | Strongly Withdrawing | Low | More Positive | High |

Note: The values in this table are qualitative predictions based on established principles from computational chemistry studies on SNAr reactions of heteroaromatic compounds.

Computational and Theoretical Chemistry of 2,6 Dichloro N,n Dimethylpyridin 4 Amine

Quantum Chemical Approaches to Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the electronic distribution, stability, and reactivity, which are governed by the molecule's quantum mechanical nature.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For a molecule like 2,6-Dichloro-N,N-dimethylpyridin-4-amine, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), would be utilized to optimize the ground state geometry and predict various electronic properties.

The presence of two electron-withdrawing chlorine atoms at positions 2 and 6 is expected to significantly influence the electron density of the pyridine (B92270) ring. Conversely, the N,N-dimethylamino group at position 4 is a strong electron-donating group due to the lone pair on the nitrogen atom, which can participate in resonance with the aromatic system. DFT calculations would quantify these effects, providing values for bond lengths, bond angles, and dihedral angles. For instance, the C-N bond of the dimethylamino group would likely exhibit some double bond character, resulting in a shorter bond length compared to a typical C-N single bond. The C-Cl bonds would be polarized, with the chlorine atoms bearing a partial negative charge.

Theoretical calculations for related aminopyridines have demonstrated that DFT methods can accurately predict charge distributions and vibrational modes. researchgate.net In a study on a charge transfer complex involving 4-dimethylaminopyridine (B28879) (DMAP), DFT calculations were instrumental in understanding the electronic interactions and stability of the complex. nih.gov

Table 1: Predicted Ground State Properties from DFT (Hypothetical Data)

| Property | Predicted Value | Influence of Substituents |

| Dipole Moment | High | The opposing electronic effects of the chloro and dimethylamino groups would create a significant molecular dipole. |

| C4-N(Me2) Bond Length | Shorter than a standard C-N single bond | Resonance donation from the dimethylamino group. |

| Pyridine Ring Geometry | Slightly distorted from ideal | Electronic push-pull effects of the substituents. |

| Mulliken Atomic Charges | Negative on N (pyridine and amino), Cl; Positive on C4 | Reflects the electron-donating and -withdrawing nature of the substituents. |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the electron-donating dimethylamino group would significantly raise the energy of the HOMO, localizing it primarily on the amino group and the pyridine ring. The electron-withdrawing chlorine atoms would lower the energy of the LUMO, which would likely have significant contributions from the pyridine ring carbons attached to the chlorines. A smaller HOMO-LUMO gap is generally associated with higher reactivity.

Reactivity indices derived from DFT calculations, such as chemical potential, hardness, and electrophilicity, would further quantify the molecule's reactive nature. A study on a charge transfer complex of DMAP utilized FMO analysis to understand the n-electron transfer from the donor to the acceptor. nih.gov

Table 2: Predicted FMO Properties and Reactivity Indices (Hypothetical Data)

| Parameter | Predicted Value (eV) | Implication |

| E(HOMO) | Relatively high | Good electron donor, susceptible to electrophilic attack. |

| E(LUMO) | Relatively low | Can accept electrons, susceptible to nucleophilic attack (though less likely than electrophilic attack). |

| HOMO-LUMO Gap | Moderate to small | Indicates a reactive molecule. |

| Electronegativity (χ) | Moderate | Balanced tendency to attract electrons. |

| Chemical Hardness (η) | Low | Indicates high reactivity. |

Note: This table is illustrative and contains hypothetical data based on chemical principles and findings from related molecules.

Exploration of Reaction Pathways and Transition States via Potential Energy Surface Mapping

Computational chemistry allows for the exploration of reaction mechanisms by mapping the potential energy surface (PES). This involves locating transition states, which are saddle points on the PES that connect reactants to products. By calculating the energy of reactants, transition states, and products, the activation energy and reaction thermodynamics can be determined.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics offer insights into the conformational behavior and intermolecular interactions of molecules over time.

Conformational Analysis and Intramolecular Interactions

The primary conformational flexibility in this compound lies in the rotation around the C4-N bond of the dimethylamino group and the orientation of the methyl groups. A conformational analysis would likely reveal a preferred geometry where the lone pair of the amino nitrogen is aligned to maximize resonance with the pyridine ring. However, steric hindrance between the methyl groups and the hydrogen atoms at positions 3 and 5 of the pyridine ring could lead to a slightly twisted conformation of the dimethylamino group.

Intramolecular interactions, such as weak hydrogen bonds or steric repulsions, would be identified. For instance, the interaction between the methyl hydrogens and the pyridine ring hydrogens would be a key determinant of the rotational barrier of the dimethylamino group. Computational studies on halogenated pyrans have shown that DFT calculations can effectively supplement experimental findings on conformational preferences. beilstein-journals.org

Prediction of Intermolecular Interactions and Solvent Effects

The environment surrounding a molecule can significantly alter its properties and reactivity. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent on the electronic structure and stability of this compound. nih.gov

Given its polar nature, this compound is expected to interact strongly with polar solvents. These interactions would stabilize the ground state and any charged intermediates, potentially influencing reaction rates. Molecular dynamics simulations could be employed to study the explicit interactions between the solute and solvent molecules, revealing details about the solvation shell and the dynamics of solvent reorganization.

Furthermore, the potential for this molecule to form halogen bonds (C-Cl···X) or hydrogen bonds with other molecules can be explored. DFT studies on complexes of DMAP with di- and triiodofluorobenzenes have highlighted the importance of halogen bonding in these systems. acs.org Similarly, the chlorine atoms in this compound could act as halogen bond donors, influencing its aggregation behavior and interaction with other species in solution.

Advanced Spectroscopic and Structural Characterization of 2,6 Dichloro N,n Dimethylpyridin 4 Amine

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides characteristic absorption bands for the functional groups present.

The pyridine (B92270) ring itself has several characteristic stretching vibrations. The C=C and C=N stretching vibrations within the aromatic ring are expected to appear in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the pyridine ring typically occur above 3000 cm⁻¹. The presence of the electron-donating dimethylamino group and the electron-withdrawing chloro substituents will influence the exact positions of these bands.

The dimethylamino group introduces distinct vibrations. The asymmetric and symmetric stretching of the C-N bond of the methyl groups are characteristic. The C-H stretching vibrations of the methyl groups are expected in the 2950-2800 cm⁻¹ range.

The carbon-chlorine (C-Cl) stretching vibrations are a key feature and are typically observed in the 850-550 cm⁻¹ region of the infrared spectrum. The exact frequency depends on the substitution pattern and electronic environment. For the analogous molecule 4-amino-2,6-dichloropyridine (B16260), significant bands related to C-Cl vibrations have been identified. nih.gov

Table 1: Predicted Characteristic FT-IR Bands for 2,6-Dichloro-N,N-dimethylpyridin-4-amine

| Wavenumber (cm⁻¹) | Assignment | Basis of Prediction |

|---|---|---|

| ~3100-3000 | Aromatic C-H stretching (pyridine ring) | General aromatic compounds, DMAP researchgate.netscirp.org |

| ~2950-2850 | Aliphatic C-H stretching (N-CH₃ groups) | General alkylamines, DMAP researchgate.net |

| ~1600-1550 | Pyridine ring stretching (νC=C, νC=N) | 4-amino-2,6-dichloropyridine nih.gov |

| ~1450-1400 | Pyridine ring stretching, CH₃ deformation | 4-amino-2,6-dichloropyridine, DMAP nih.govresearchgate.net |

| ~1250 | Aromatic C-N stretching (C4-N(CH₃)₂) | 4-(Dimethylamino)pyridine researchgate.net |

| ~850-750 | C-Cl stretching, Ring breathing modes | 4-amino-2,6-dichloropyridine nih.gov |

This table is predictive and based on data from structurally related compounds.

FT-Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, symmetric vibrations and vibrations of non-polar bonds often produce strong signals in Raman spectra.

For this compound, the FT-Raman spectrum would be particularly useful for identifying the symmetric vibrations of the substituted pyridine ring and the C-Cl bonds. A study on the related compound 4-amino-2,6-dichloropyridine utilized FT-Raman spectroscopy to identify and assign its fundamental vibrational frequencies. nih.gov Key expected signals would include the symmetric ring breathing mode, which is often a strong and sharp band in the Raman spectra of aromatic compounds, and the symmetric C-Cl stretching vibrations.

Table 2: Predicted Characteristic FT-Raman Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Basis of Prediction |

|---|---|---|

| ~3100-3000 | Aromatic C-H stretching | 4-amino-2,6-dichloropyridine nih.gov |

| ~2950-2850 | Aliphatic C-H stretching (N-CH₃ groups) | General alkylamines |

| ~1600-1550 | Pyridine ring stretching | 4-amino-2,6-dichloropyridine nih.gov |

| ~1000 | Symmetric ring breathing mode | Substituted pyridines nih.gov |

This table is predictive and based on data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the electronic environment of each type, and their proximity to other protons. For this compound, the structure dictates two distinct proton environments: the protons of the two equivalent methyl groups and the two equivalent protons on the pyridine ring.

N,N-dimethyl Protons (-N(CH₃)₂): These six protons are chemically equivalent due to free rotation around the C-N bonds. They are expected to appear as a single, sharp singlet in the spectrum. Based on data for 4-(Dimethylamino)pyridine (DMAP), this signal typically appears around 3.0 ppm. chemicalbook.com

Pyridine Ring Protons (H-3 and H-5): These two protons are also chemically equivalent due to the molecule's symmetry. They are situated meta to the dimethylamino group and ortho to the chlorine atoms. They will appear as a singlet. Compared to unsubstituted DMAP where the H-3/H-5 protons appear around 6.6 ppm, the electron-withdrawing chlorine atoms at the adjacent positions (C-2 and C-6) are expected to cause a downfield shift. spectrabase.com

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.7 - 7.0 | Singlet | 2H | H-3, H-5 |

This table is predictive and based on established substituent effects and data from analogous compounds.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the symmetry of this compound, four distinct carbon signals are expected.

N,N-dimethyl Carbons (-N(CH₃)₂): The two methyl carbons are equivalent and will appear as a single signal. In DMAP, this signal is found at approximately 40 ppm. organicchemistrydata.org

Pyridine Ring Carbons (C-3 and C-5): These two equivalent carbons are directly bonded to hydrogen. Their chemical shift will be influenced by the adjacent chlorine atoms and the meta-dimethylamino group.

Pyridine Ring Carbons (C-2 and C-6): These two equivalent carbons are directly bonded to the electron-withdrawing chlorine atoms, which will cause a significant downfield shift.

Pyridine Ring Carbon (C-4): This carbon is bonded to the nitrogen of the dimethylamino group and is expected to be the most downfield of the ring carbons due to the direct attachment of the electronegative nitrogen atom.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~156 | C-4 |

| ~152 | C-2, C-6 |

| ~108 | C-3, C-5 |

This table is predictive and based on established substituent effects and data from analogous compounds.

While 1D NMR provides fundamental structural information, 2D NMR techniques are essential for unambiguously assigning signals and confirming connectivity, especially in more complex molecules. For this compound, these techniques would provide definitive proof of the proposed structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In this molecule, the aromatic protons (H-3 and H-5) are isolated from the methyl protons, and they are equivalent to each other. Therefore, a COSY spectrum would be expected to show no cross-peaks, confirming the lack of proton-proton coupling between the two distinct signal sets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbons to which they are directly attached. For this molecule, an HSQC spectrum would be expected to show two cross-peaks:

A correlation between the proton signal at ~6.7-7.0 ppm and the carbon signal at ~108 ppm, definitively assigning them to the C-H groups at positions 3 and 5.

A correlation between the proton signal at ~3.1 ppm and the carbon signal at ~40 ppm, assigning them to the N-methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds. It is crucial for piecing together the molecular framework. Key expected HMBC correlations for this compound would include:

A correlation from the N-methyl protons (~3.1 ppm) to the C-4 carbon (~156 ppm) and the C-3/C-5 carbons (~108 ppm). This confirms the attachment of the dimethylamino group at the C-4 position.

A correlation from the aromatic protons H-3/H-5 (~6.7-7.0 ppm) to the quaternary, chlorine-bearing carbons C-2/C-6 (~152 ppm) and the C-4 carbon (~156 ppm). These correlations would lock in the substitution pattern on the pyridine ring.

Together, these 2D NMR experiments would provide unequivocal evidence for the structure of this compound.

Solid-State NMR Investigations

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in the solid phase. While solution-state NMR provides information on the average structure of a molecule, solid-state NMR can reveal details about the local environment of individual atoms within a crystalline or amorphous solid. This is particularly useful for understanding intermolecular interactions and packing effects in the solid state.

For this compound, solid-state NMR would be expected to provide distinct signals for the different carbon and nitrogen atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the presence of the two chlorine atoms and the dimethylamino group. Furthermore, the technique could distinguish between different crystalline forms (polymorphs) of the compound, should they exist, as these would exhibit different packing arrangements and thus different NMR spectra.

As of the current literature review, specific solid-state NMR data for this compound has not been reported. However, based on studies of related pyridine derivatives, one would anticipate that the solid-state ¹³C NMR spectrum would show resolved peaks for the methyl carbons and the three distinct aromatic carbons. The ¹⁵N NMR spectrum would be valuable for probing the electronic environment of the pyridine and dimethylamino nitrogen atoms. nih.gov

Mass Spectrometry for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For this compound (C₇H₈Cl₂N₂), the theoretical exact mass can be calculated and compared to the experimental value obtained from HRMS. This technique is crucial for confirming the identity of a newly synthesized compound and ensuring its purity.

While specific HRMS fragmentation data for this compound is not available in the reviewed literature, HRMS has been utilized to confirm the purity of related halogenated pyridine derivatives, such as in the synthesis of diaminated proligands from 2,6-dibromopyridine. acs.org The expected HRMS data for the target compound would confirm its elemental composition.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈Cl₂N₂ |

| Molecular Weight | 191.06 g/mol chemscene.com |

Note: The exact mass is calculated based on the most abundant isotopes of the constituent elements.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, generating charged droplets from which ions are desolvated and enter the mass analyzer. This method is often used to study non-covalent complexes and to determine the molecular weight of compounds in solution.

Specific ESI-MS studies on this compound are not documented in the available literature. However, ESI-MS has been successfully applied to study the parent compound, 4-(Dimethylamino)pyridine (DMAP), and its complexes. nih.gov It has also been used to investigate the coordination of lanthanide metals with other substituted pyridine ligands, demonstrating its utility in characterizing metal-ligand interactions. researchgate.net For this compound, ESI-MS would be expected to show a prominent peak for the protonated molecule [M+H]⁺.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. This method provides information about the electronic structure and environment of the radical species.

There are no reported ESR studies on radical species derived from this compound. However, ESR spectroscopy has been extensively used to study pyridinyl radicals in general. oup.comacs.orgtandfonline.comacs.org These studies reveal that the hyperfine splitting constants of the nitrogen and hydrogen atoms can be used to map the spin distribution within the radical. In the event that this compound were to form a radical species, for instance through one-electron oxidation or reduction, ESR spectroscopy would be the primary tool for its detection and characterization. The technique can also be employed with spin trapping agents to detect and identify transient radical intermediates. nih.gov

X-ray Diffraction Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray diffraction crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which dictates the supramolecular architecture.

A crystal structure for this compound has not been reported in the searched literature. However, the crystal structures of related compounds containing the 2,6-dichloropyridine (B45657) moiety have been determined. For example, the crystal structure of 2,6-dichloropyridine-3,5-dicarbonitrile (B170279) reveals C—H⋯N and C—Cl⋯N interactions that direct the formation of layers in the solid state. nih.gov Similarly, the X-ray structure of a derivative of 2-(2,6-dichlorophenylamino)-2-imidazoline provides insight into the geometry and intermolecular interactions of a molecule containing a 2,6-dichlorinated phenyl ring. mdpi.com Based on these related structures, it can be anticipated that the solid-state structure of this compound would be influenced by weak intermolecular interactions such as hydrogen bonds and halogen bonds.

Table 2: Crystallographic Data for a Related 2,6-Dichlorinated Compound

| Compound | Crystal System | Space Group | Key Interactions | Reference |

|---|

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between different energy levels within a molecule. The resulting spectrum can provide information about the electronic structure and conjugation within the molecule.

Specific UV-Vis spectroscopic data for this compound is not available in the reviewed literature. However, studies on related compounds offer insights into the expected electronic transitions. For instance, the UV-Vis spectrum of 2,6-dichloropyrazine (B21018) has been studied, and the electronic transitions were analyzed with the aid of theoretical calculations. researchgate.net The parent compound, 4-(Dimethylamino)pyridine (DMAP), is known to form charge-transfer complexes that exhibit distinct absorption bands in the visible region. The electronic structure of this compound, with its electron-donating dimethylamino group and electron-withdrawing chlorine atoms on the pyridine ring, would be expected to give rise to characteristic π→π* and n→π* transitions. The position and intensity of these absorption bands would be sensitive to the solvent polarity.

Emerging Research Applications of 2,6 Dichloro N,n Dimethylpyridin 4 Amine Derivatives

Role in Catalysis and Organocatalysis

The structural framework of 2,6-disubstituted 4-aminopyridines is pivotal in the design of both organocatalysts and ligands for transition metal catalysis. The strategic placement of substituents on the pyridine (B92270) ring allows for fine-tuning of catalytic activity and selectivity in a wide array of organic transformations.

The parent compound, 4-(Dimethylamino)pyridine (DMAP), is a widely recognized and highly effective nucleophilic catalyst for numerous organic reactions, most notably esterifications and acylations. wikipedia.org Its catalytic prowess stems from the ability of the pyridine nitrogen to act as a potent nucleophile, forming a highly reactive N-acylpyridinium intermediate. The dimethylamino group at the 4-position enhances this nucleophilicity through resonance stabilization.

Derivatives such as 2,6-Dichloro-N,N-dimethylpyridin-4-amine build upon this principle. While the electron-withdrawing chlorine atoms at the 2- and 6-positions decrease the basicity of the pyridine nitrogen, they also modify its catalytic properties. This can be advantageous in certain organocatalytic systems where modulating the catalyst's nucleophilicity and basicity is key to achieving high efficiency and selectivity. For instance, metal-free catalytic systems for the oxidation of methyl aromatics have been developed using DMAP and benzyl (B1604629) bromide, which form a pyridine onium salt in situ that functions as the true catalyst. nih.gov The electronic modifications offered by the dichloro-substituents can influence the stability and reactivity of such intermediates, paving the way for new catalytic applications.

Table 1: Comparison of Properties for Pyridine-Based Catalysts This table provides a conceptual comparison based on established chemical principles.

| Catalyst | Key Structural Feature | Expected Impact on Nucleophilicity | Potential Application |

|---|---|---|---|

| Pyridine | Unsubstituted Ring | Baseline | General Base/Nucleophile |

| 4-(Dimethylamino)pyridine (DMAP) | Electron-donating group at C4 | Significantly Increased | Acylation, Esterification Catalyst wikipedia.org |

| This compound | Electron-withdrawing groups at C2, C6 | Modulated (decreased basicity) | Specialized Organocatalysis |

The 2,6-disubstituted pyridine scaffold is a cornerstone in the design of "pincer" and other multidentate ligands for transition metal catalysis. These ligands coordinate to a metal center, creating a stable yet reactive complex capable of facilitating a variety of chemical transformations.

Ruthenium Complexes: Derivatives of 2,6-disubstituted pyridines have been successfully incorporated into ruthenium complexes used for transfer hydrogenation reactions. For example, ruthenium complexes featuring phosphine–pyridine–iminophosphorane (PNN) ligands have shown catalytic competence in the acceptorless dehydrogenative coupling of alcohols. nih.gov Similarly, complexes with 2,6-bis(thiomethyl)pyridine ligands have demonstrated extremely high turnover frequencies in the transfer hydrogenation of ketones. guidechem.com The substituents at the 2- and 6-positions are crucial for tuning the steric and electronic environment of the metal center, which in turn dictates the catalyst's activity and stability.

Reductive Cross-Electrophile Coupling: In the realm of nickel-catalyzed reactions, pyridine-based ligands are essential for achieving selectivity in challenging cross-electrophile couplings. These reactions couple two different electrophiles, avoiding the need for pre-formed organometallic nucleophiles. wikipedia.org Specifically designed ligands, such as pyridine-2,6-bis(N-cyanocarboxamidine), have been key to enabling the first general method for the cross-coupling of abundant and stable aryl chlorides with primary alkyl chlorides. nih.gov The unique structure of these pyridine-based ligands is critical for promoting the desired cross-coupling pathway while suppressing unwanted side reactions like homocoupling.

Contributions to Medicinal Chemistry Research

The pyridine ring is a privileged scaffold in medicinal chemistry, found in a vast number of FDA-approved drugs. nih.gov Its ability to participate in hydrogen bonding and other key biological interactions makes it an attractive core for designing new therapeutic agents. nih.govnih.gov Dichloro-substituted pyridines, in particular, serve as important intermediates and pharmacophores in the development of molecules for modulating biological targets. guidechem.comwikipedia.orgchemimpex.com

A pharmacophore is the essential ensemble of steric and electronic features that are necessary to ensure the optimal interactions with a specific biological target. The 2,6-dichloropyridine (B45657) moiety serves as a key building block for creating such pharmacophores. For instance, 2,6-Dichloropyridine is a known synthetic precursor for the antibiotic enoxacin, the antifungal liranaftate, and the drug anpirtoline. wikipedia.org

The pyridine nucleus is a versatile pharmacophore due to its capacity to be easily modified at various positions, allowing for the fine-tuning of biological activity. nih.gov The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to many enzymes and receptors. nih.gov Pyridine derivatives have been investigated for a wide range of therapeutic applications, including as kinase inhibitors for cancer therapy. nih.govacs.orgrsc.orgresearchgate.net The 2,6-dichloro substitution pattern can provide a rigid framework and specific interaction points, for example, through halogen bonding, which can enhance binding affinity and specificity for the target protein. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to rational drug design, providing insights into how specific structural modifications of a lead compound affect its biological activity. For pyridine derivatives, SAR studies often explore how different substituents on the pyridine ring influence target binding and efficacy.

In the development of kinase inhibitors, a major area of cancer research, the 2,6-disubstituted pyridine scaffold is frequently utilized. For example, a series of pyrido[2,3-d]pyrimidin-7-one compounds featuring a 6-(2,6-dichlorophenyl) group were synthesized and evaluated as Abl kinase inhibitors. researchgate.net SAR studies revealed that while the initial lead compound was a broadly active tyrosine kinase inhibitor, modifications at other positions on the pyridopyrimidine core led to analogs with improved potency and bioavailability. researchgate.net Similarly, studies on 2,6-disubstituted thiosemicarbazone derivatives of pyridine as potential antituberculosis agents showed that the nature of the substituent at the 6-position significantly impacted activity against resistant strains. nih.gov

Table 2: Exemplary Structure-Activity Relationship (SAR) Data for Pyridine Derivatives This table synthesizes findings from various studies to illustrate SAR principles.

| Base Scaffold | Target/Activity | R-Group Modification | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-one | Abl Kinase Inhibition | Introduction of a [4-(diethylamino)butyl]amino side chain at C2 | Enhanced potency and bioavailability | researchgate.net |

| 2,6-disubstituted pyridine thiosemicarbazone | Antituberculosis | Addition of pyrrolidine (B122466) and piperidine (B6355638) substituents | Strong inhibition of standard M. tuberculosis strain | nih.gov |

| 1H-pyrrolo[2,3-b]pyridine | FGFR Kinase Inhibition | Various substitutions on the pyrrolopyridine core | Compound 4h showed potent activity against FGFR1/2/3 | rsc.org |

Achieving high selectivity for a specific biological target over others is a primary goal in drug development to maximize therapeutic effects and minimize side effects. nih.gov For pyridine-based drugs, several strategies are employed to enhance molecular selectivity and efficacy.

One key approach involves exploiting subtle differences between the binding sites of related proteins, such as kinase family members. nih.gov By designing ligands that form specific interactions, like hydrogen bonds or halogen bonds, with unique residues in the target's active site, selectivity can be dramatically improved. The 2,6-dichloro substituents can play a role here, not only by providing a specific steric profile but also by participating in halogen bonding interactions. nih.gov

Advanced Materials Science Applications of this compound Derivatives

The unique electronic and structural characteristics of the this compound scaffold present intriguing possibilities for the development of advanced materials. The dichloro-substitution on the pyridine ring, combined with the electron-donating dimethylamino group, allows for tailored modifications to create derivatives with specific functionalities. These derivatives are being explored for their potential integration into a variety of high-performance materials.

Integration into Functional Polymeric Systems and Organic Electronic Materials

While direct research on the incorporation of this compound into polymeric systems is still an emerging field, the broader class of pyridine-containing polymers is well-established in materials science. The nitrogen atom in the pyridine ring provides a site for hydrogen bonding and coordination with metal ions, which can influence the morphology and properties of the resulting polymers.

Derivatives of this compound can be envisioned as functional monomers in polymerization reactions. The chloro-substituents can potentially be displaced through nucleophilic substitution reactions, allowing for the covalent linking of the pyridine core into a polymer backbone. The N,N-dimethylamino group, a strong electron-donating moiety, can enhance the electron density of the aromatic system, a desirable property for materials used in organic electronics.

The development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), relies on molecules with precisely controlled electronic properties. The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is critical. The substitution pattern of this compound offers a platform for such tuning. For instance, replacement of the chloro- groups with various aromatic or heteroaromatic units could lead to new conjugated materials with tailored band gaps and charge transport properties.

Precursors for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. These materials have gained significant attention due to their high porosity, large surface areas, and tunable structures, making them promising for applications in gas storage, separation, catalysis, and sensing.

Pyridine derivatives are widely used as ligands in the synthesis of MOFs and coordination polymers. The nitrogen atom of the pyridine ring is an excellent coordination site for a wide range of metal ions. While this compound itself is a monodentate ligand, its derivatives can be designed to be multidentate, a prerequisite for forming extended network structures.

Table 1: Potential Derivatization of this compound for MOF and Coordination Polymer Synthesis

| Derivative Type | Potential Coordinating Groups | Resulting Ligand Functionality | Potential Metal Ions |

| Dicarboxylic Acid | -COOH at 2- and 6-positions | Tridentate (N, O, O') | Lanthanides, Transition Metals |

| Diphosphonic Acid | -PO(OH)₂ at 2- and 6-positions | Multidentate | Zirconium, Transition Metals |

| Bis(tetrazole) | Tetrazole rings at 2- and 6-positions | Bidentate (N, N') | Transition Metals |

Application in Solar Cell Technologies

The field of photovoltaics is continuously seeking new materials to improve the efficiency and stability of solar cells. Dye-sensitized solar cells (DSSCs) and perovskite solar cells are two promising technologies where organic molecules play a critical role.

In DSSCs, a dye molecule absorbs sunlight and injects an electron into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). Pyridine derivatives have been investigated as components of these dyes, often acting as an electron-withdrawing anchoring group that binds to the TiO₂ surface. nih.gov The N,N-dimethylamino group in derivatives of this compound could serve as a strong electron donor in a donor-π-acceptor (D-π-A) dye architecture. The dichloropyridine core could be functionalized to tune the absorption spectrum and energy levels of the dye to better match the solar spectrum.

Table 2: Performance Enhancement in DSSCs using 2,6-bis(iminoalkyl)pyridine Co-sensitizers

| Sensitizer System | Short-Circuit Current Density (mA cm⁻²) | Open-Circuit Voltage (V) | Fill Factor | Overall Conversion Efficiency (%) |

| N719 only | - | - | - | 5.43 |

| N719 + DM | 16.57 | 0.72 | 0.59 | 7.00 |

| Data sourced from a study on co-sensitization with a 2,6-bis(iminoalkyl)pyridine derivative (DM). rsc.org |

Agrochemical and Environmental Chemistry Applications

The biological activity of pyridine derivatives has long been exploited in the agrochemical industry. The structural similarity of some pyridine compounds to natural molecules allows them to interact with biological targets in plants and insects.

Research into a closely related compound, 3,5-dichloro-2,6-dimethylpyridin-4-amine, has shown it to be a phytotoxic compound that can be used as a carboxyl herbicide. biosynth.com This compound has been utilized in hydroponic cultures to control weeds that are resistant to other herbicides like clopidol. biosynth.com The mode of action appears to be similar to that of picolinic acid, another pyridine-based herbicide. biosynth.com This suggests that derivatives of this compound could also exhibit herbicidal or other plant-growth regulating properties. The specific substitution pattern on the pyridine ring is crucial for its biological activity, and further research could lead to the development of new, selective herbicides.

The environmental fate and impact of such compounds would be a critical area of study in environmental chemistry. Understanding the degradation pathways, soil mobility, and potential for bioaccumulation of this compound derivatives would be essential for assessing their environmental risk profile if they were to be developed as commercial agrochemicals. The presence of chlorine atoms in the molecule may influence its persistence in the environment.

Future Directions and Interdisciplinary Research Outlook for 2,6 Dichloro N,n Dimethylpyridin 4 Amine

Synergy of Computational Prediction and Experimental Validation in Compound Design

The convergence of computational chemistry and experimental synthesis is a powerful paradigm in modern drug discovery and material science. rsc.org For a molecule like 2,6-dichloro-N,N-dimethylpyridin-4-amine, this synergy will be crucial for designing novel analogues with tailored properties.

Future research should leverage computational tools to predict the effects of structural modifications. The functionalization of pyridine (B92270) ligands with electron-donating or electron-withdrawing groups can lead to significant changes in the physicochemical properties of coordination compounds. nih.govacs.org Techniques such as Density Functional Theory (DFT) can be employed to model the electronic structure, reactivity, and potential interaction of derivatives with biological targets. scilit.comtjnpr.org These in silico studies can guide the synthesis of a focused library of compounds, saving time and resources.

Experimental validation will then be essential to confirm the computational predictions. A wide range of functionalized pyridine ligands can be used to synthesize various complexes, which are then characterized using spectroscopic methods like NMR and mass spectrometry, as well as X-ray diffraction for solid-state structural analysis. nih.govacs.org The correlation between predicted properties (e.g., binding energies, electronic transitions) and experimentally determined data (e.g., biological activity, spectroscopic shifts) creates a feedback loop that refines computational models, leading to more accurate future predictions.

Table 1: Hypothetical Comparison of Computational and Experimental Data for Designed Analogues

| Compound Analogue | Computational Prediction (Binding Affinity, kcal/mol) | Experimental Validation (IC₅₀, µM) | Correlation |

|---|---|---|---|

| Analogue A (EWG at C3) | -9.5 | 0.5 | Strong |

| Analogue B (EDG at C3) | -6.2 | 15.2 | Strong |

| Analogue C (Bulky group at C5) | -8.1 | 5.8 | Moderate |

This table illustrates a potential research workflow where computational predictions on the binding affinity of designed analogues of this compound are compared against experimentally determined inhibitory concentrations (IC₅₀) to validate and refine predictive models. EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group.

Addressing Synthetic Challenges and Promoting Sustainable Production Methodologies

The synthesis of polysubstituted pyridines, particularly those with sterically hindering groups like this compound, presents notable challenges. researchgate.net Traditional methods may require harsh conditions and can suffer from poor regioselectivity. A key future direction is the development of more efficient and sustainable synthetic routes.

The synthesis of 2,6-dichloropyridine (B45657) itself is typically achieved through the direct chlorination of pyridine. wikipedia.org However, the subsequent introduction of the N,N-dimethylamino group at the C-4 position can be challenging due to the deactivating effect of the chlorine atoms. Future work should explore advanced cross-coupling reactions and C-H functionalization strategies that offer milder conditions and greater control. organic-chemistry.org

Furthermore, embracing green chemistry principles is paramount. This includes the investigation of:

Novel Catalytic Systems : The use of heterogeneous catalysts, such as those based on zeolites or metal-organic frameworks (MOFs), can improve reaction efficiency and allow for easy catalyst recycling.

Sustainable Technologies : Emerging techniques like photocatalysis and electrocatalysis offer the potential for conducting reactions under mild, ambient conditions, reducing energy consumption and waste. The application of nanocatalysts in heterocyclic synthesis is another promising avenue for developing eco-friendly processes. researchgate.net

Table 2: Comparison of Synthetic Methodologies for Substituted Pyridines

| Methodology | Typical Conditions | Advantages | Challenges |

|---|---|---|---|

| Traditional Synthesis | High temperature, strong acids/bases, stoichiometric reagents | Well-established, versatile | Harsh conditions, poor selectivity, waste generation |

| Cross-Coupling Reactions | Transition metal catalyst (e.g., Pd), ligands, specific solvents | High selectivity, broad scope | Catalyst cost, ligand sensitivity, potential metal contamination |

| Photocatalysis/Electrocatalysis | Light or electric potential, catalyst | Mild conditions, high selectivity, sustainable | Catalyst development, scalability |

| Nanocatalysis | Nanoparticle catalyst, often in greener solvents (e.g., water) | High efficiency, recyclability, eco-friendly | Catalyst stability, cost of production researchgate.net |

Exploration of Novel Biological Activities and Mechanistic Understanding

While this compound has been noted as a phytotoxic agent, its full biological activity spectrum remains largely unexplored. biosynth.com The pyridine ring is a privileged scaffold in drug discovery, with derivatives exhibiting a vast range of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. rsc.orgmdpi.com

Future research should involve screening this compound and its rationally designed analogues against a diverse panel of biological targets. Given the prevalence of pyridine moieties in kinase inhibitors, this target class would be a logical starting point. rsc.org The structural features of this compound—a substituted aminopyridine—suggest potential for various pharmacological effects.

A crucial aspect of this exploration is the elucidation of the mechanism of action. For any observed biological activity, detailed mechanistic studies will be necessary. For instance, if antibacterial effects are noted, research could investigate interactions with specific bacterial components, such as the lipopolysaccharide (LPS) layer, or inhibition of essential enzymes. nih.gov Understanding how the compound interacts with its target at a molecular level is fundamental for optimizing its structure to enhance potency and selectivity.

Table 3: Potential Biological Activities and Mechanistic Assays for Investigation

| Potential Biological Activity | Target Class/Pathway | Suggested Mechanistic Assay |

|---|---|---|

| Anticancer | Protein Kinases, Proteases | Kinase inhibition assays, cell cycle analysis, apoptosis assays rsc.orgnih.gov |

| Antimicrobial | Bacterial cell wall synthesis, DNA gyrase, efflux pumps | Minimum Inhibitory Concentration (MIC) tests, enzyme inhibition assays nih.govresearchgate.net |

| Antiviral | Viral proteases, polymerases | Plaque reduction assays, enzyme inhibition assays mdpi.comnih.gov |

Development of Advanced Analytical and Characterization Methodologies for Complex Pyridine Systems

The robust characterization of this compound and its future derivatives is essential for ensuring purity, confirming structure, and studying its behavior in various systems. While standard analytical techniques are applicable, the increasing complexity of pyridine-based molecules necessitates the refinement and development of advanced methodologies.

Standard characterization will rely on a suite of techniques. biosynce.com NMR spectroscopy (¹H, ¹³C, ¹⁵N) and mass spectrometry are indispensable for structural elucidation, while X-ray crystallography provides definitive solid-state structural information. nih.govtandfonline.com Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are vital for purity assessment and for quantifying the compound in different matrices. biosynce.comnih.gov

Looking forward, there is a need to develop highly sensitive and specific analytical methods, especially for studying the compound's fate in complex biological systems (e.g., metabolites in plasma or tissue). This could involve hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which offer the separation power of chromatography combined with the sensitive and specific detection of mass spectrometry.

Table 4: Analytical Techniques for the Characterization of Complex Pyridine Systems

| Technique | Application | Information Provided |

|---|---|---|

| NMR Spectroscopy | Structural Elucidation | Connectivity of atoms, chemical environment, 3D structure in solution nih.gov |

| Mass Spectrometry (MS) | Molecular Weight Determination, Structural Confirmation | Molecular formula, fragmentation patterns nih.gov |

| X-ray Crystallography | Definitive Structure Determination | Precise 3D arrangement of atoms in the solid state nih.gov |

| HPLC | Purity Assessment, Quantification | Separation of components, determination of concentration biosynce.com |

| IR Spectroscopy | Functional Group Identification | Presence of specific chemical bonds and functional groups tandfonline.com |

| LC-MS/GC-MS | Metabolite Identification, Trace Analysis | Separation and identification of compounds in complex mixtures nih.gov |

Integration of Targeted Delivery Systems (e.g., Nanotechnology-Based Approaches) into Future Research

Should this compound or its derivatives demonstrate significant biological activity, their translation into therapeutic agents could be hampered by poor pharmacokinetic properties, such as low aqueous solubility or non-specific toxicity. Nanotechnology offers a powerful toolkit to overcome these challenges. nih.govnih.gov

Future research should explore the encapsulation of promising pyridine compounds into various nanocarriers. These systems can improve drug solubility, protect the compound from premature degradation, and enable targeted delivery to specific tissues or cells, thereby enhancing efficacy and reducing side effects. researchgate.net

Different types of nanocarriers could be investigated:

Liposomes : Vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds.

Polymeric Micelles : Self-assembling structures formed from block copolymers, often designed to be pH-sensitive for controlled drug release in specific microenvironments like tumors. nih.gov

Nanoparticles : Solid particles made from polymers or lipids that can carry drugs on their surface or within their matrix. nih.gov

The integration of these delivery systems represents a critical interdisciplinary step, combining materials science with pharmacology to develop more effective and safer treatments based on novel heterocyclic compounds.

Table 5: Nanotechnology-Based Delivery Systems for Pyridine Compounds

| Nanocarrier Type | Description | Potential Advantages for Pyridine Compounds |

|---|---|---|

| Liposomes | Spherical vesicles with a phospholipid bilayer | Can carry both water-soluble and fat-soluble drugs, biocompatible |

| Polymeric Micelles | Core-shell structures from amphiphilic block copolymers | Increases solubility of hydrophobic drugs, can be designed for stimuli-responsive release nih.gov |

| Polymeric Nanoparticles | Solid colloidal particles made of polymers | Controlled and sustained release, surface can be functionalized for targeting nih.gov |

| Magnetic Nanoparticles | Nanoparticles with a magnetic core | Enables magnetic targeting to specific sites, can be used in hyperthermia therapy semanticscholar.org |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2,6-Dichloro-N,N-dimethylpyridin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting aromatic haloenamines (e.g., 2,6-dichloro derivatives) with dimethylamine under reflux conditions in toluene or dichloromethane, as described in similar pyridine/amine syntheses . Optimization involves adjusting stoichiometry, temperature (e.g., reflux at 118–120°C), and reaction duration (2–12 hours). Column chromatography (e.g., EtOAc/Hexane gradients) is commonly used for purification, with yields ranging from 63% to 82% depending on substituents .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H NMR : Peaks for methyl groups (δ ~2.3–2.5 ppm) and aromatic protons (δ ~6.7–7.9 ppm) confirm substitution patterns .

- Melting Point Analysis : Consistency with literature values (e.g., 108–113°C for related dimethylamine derivatives) ensures purity .

- TLC (Rf values) : Used to monitor reaction progress (e.g., Rf 0.10–0.51 in EtOAc/Hexane systems) .

Q. How is the compound’s stability assessed under varying storage conditions?

- Methodological Answer : Long-term stability is evaluated via accelerated degradation studies (e.g., exposure to light, humidity). Storage in cool, dry environments (<4°C) in amber vials is recommended to prevent decomposition, as noted for analogous amines .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, Ru(II) complexes with the compound showed Cl–Ru bond lengths of ~2.35 Å, confirming octahedral geometry . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.

Q. What computational approaches predict the compound’s reactivity in drug discovery pipelines?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Assess solubility and interactions with biological targets (e.g., docking studies for antiparasitic activity) .

- DFT Calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization for enhanced bioactivity .

Q. How to address discrepancies in reported synthetic yields for derivatives of this compound?

- Methodological Answer : Contradictions arise from variations in:

- Purification Methods : Column chromatography vs. recrystallization (e.g., 72% yield via chromatography vs. 63% via filtration) .

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) may reduce nucleophilicity, requiring longer reaction times .

Applications in Drug Discovery

Q. How is this compound utilized in designing antiparasitic agents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.